

# Unveiling the Chemical Architecture of DN401

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## Compound of Interest

Compound Name: DN401

Cat. No.: B1192590

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**DN401** is a potent and selective inhibitor of TRAP1 (TNF receptor-associated protein 1), a mitochondrial chaperone protein implicated in the survival and metabolic adaptation of cancer cells. Its chemical structure is key to its biological activity, enabling it to exhibit significant anticancer properties.

## Molecular Identity and Structure

The definitive chemical identity of **DN401** is provided by its systematic IUPAC name and various chemical identifiers. These descriptors offer a precise and universally understood definition of its molecular structure.

The IUPAC name for **DN401** is 1-((6-bromobenzo[d][1,2]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine.<sup>[1]</sup> This nomenclature precisely describes the arrangement of its constituent atoms and functional groups. The core of the molecule is a pyrazolo[3,4-d]pyrimidine ring system, which is substituted at various positions. A key feature is the bromobenzodioxolymethyl group attached to one of the nitrogen atoms of the pyrazole ring.

The molecular formula of **DN401** is C<sub>13</sub>H<sub>9</sub>BrClN<sub>5</sub>O<sub>2</sub>.<sup>[1]</sup> This formula delineates the exact number of atoms of each element present in a single molecule of the compound.

Key Structural Features:

- **Pyrazolo[3,4-d]pyrimidine Core:** This bicyclic heteroaromatic system is a common scaffold in medicinal chemistry, known for its diverse biological activities.

- **Chlorine and Amine Substituents:** A chlorine atom and an amine group are attached to the pyrimidine ring, which are crucial for its interaction with the target protein.
- **Bromobenzodioxole Moiety:** This bulky, substituted aromatic group is linked to the pyrazole ring via a methylene bridge.

These structural characteristics are critical for the selective binding of **DN401** to the ATP-binding pocket of TRAP1, leading to the inhibition of its function.

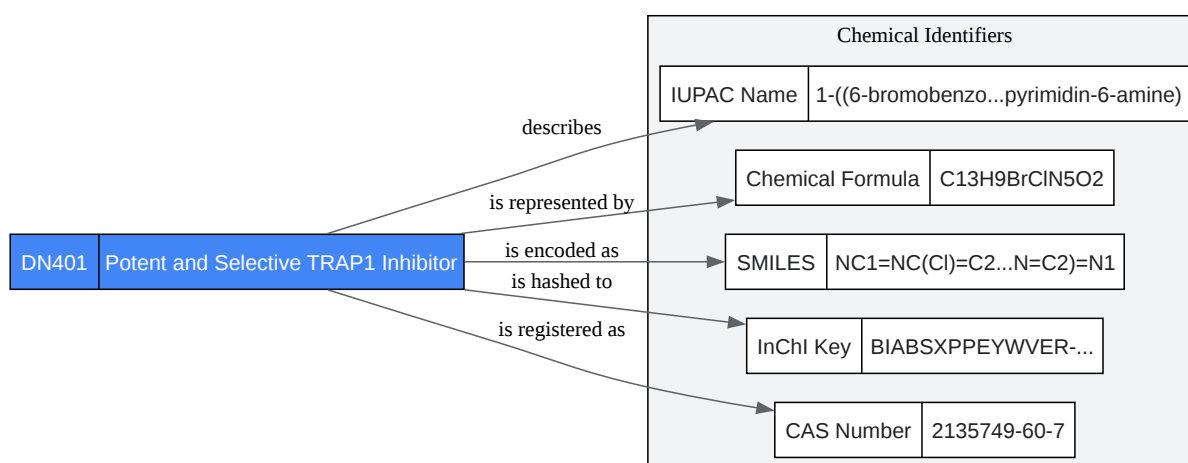
## Physicochemical Properties and Identifiers

A comprehensive understanding of a chemical compound requires knowledge of its physicochemical properties and standardized identifiers. The following table summarizes this information for **DN401**.

Property	Value	Reference
IUPAC Name	1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-chloro-1H-pyrazolo-[3,4-d]pyrimidin-6-amine	[1]
Chemical Formula	C13H9BrClN5O2	[1]
Molecular Weight	382.60 g/mol	[1]
Exact Mass	380.9628 Da	[1]
CAS Number	2135749-60-7	[1]
SMILES Code	<chem>NC1=NC(Cl)=C2C(N(CC3=C(Br)C=C(OCO4)C4=C3)N=C2)=N1</chem>	[1]
InChI Key	BIABSXPPEYWVER-UHFFFAOYSA-N	[1]

## Logical Relationship of Chemical Identifiers

The various chemical identifiers for **DN401** are all interconnected, each providing a different layer of information that points to the same unique molecular structure. The following diagram illustrates this relationship.



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Relationship between **DN401** and its chemical identifiers.

This guide provides a foundational understanding of the chemical structure of **DN401**. Further research into its synthesis, conformational analysis, and structure-activity relationships would provide deeper insights into its mechanism of action and potential for therapeutic development.

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## References

- 1. medkoo.com [medkoo.com]
- 2. 1,4-Dinitrocyclohexane | C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub> | CID 15047133 - PubChem [pubchem.ncbi.nlm.nih.gov]
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